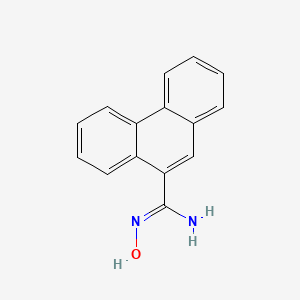

N-Hydroxyphenanthrene-9-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

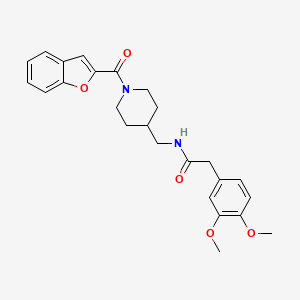

“N-Hydroxyphenanthrene-9-carboximidamide” is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It is a derivative of 9-Hydroxyphenanthrene, which is an important derivative of phenanthrene used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is a challenging process due to the lack of strategies for regioselective functionalization, especially on C1–C8 sites . Phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar, can be used for large-scale preparation of 9-hydroxyphenanthrene .Aplicaciones Científicas De Investigación

Interaction with Human Serum Albumin

Research on 9-Hydroxyphenanthrene, a representative hydroxyl metabolite of phenanthrene, shows its potential hazardous effects on organisms. A study investigated the molecular interaction between human serum albumin (HSA) and 9-hydroxyphenanthrene using multispectroscopic and molecular docking techniques. It was found that 9-hydroxyphenanthrene quenches HSA fluorescence through a mixed static and dynamic process, forming a 1:1 complex. This strong binding is spontaneous and entropy-driven, suggesting significant implications for understanding the potential effects of hydroxyl metabolites of polycyclic aromatic hydrocarbons (PAHs) on functional biomacromolecules (Jing Zhang et al., 2020).

Biodegradation of Phenanthrene

Another line of research focuses on the biodegradation of phenanthrene, a widespread PAH contaminant, by the endophytic fungus Phomopsis liquidambari both in vitro and in vivo. This study provides insights into the metabolic mechanism of phenanthrene degradation by this fungus and its potential for bioremediation through the P. liquidambari-rice combination. The fungus was able to use phenanthrene as a carbon and energy source, removing over 77% of added phenanthrene after 10 days, highlighting its capability to respond to phenanthrene pollution stress and mitigate its accumulation in plants (W. Fu et al., 2018).

Antioxidant Activity of Hydroxylated Phenanthrenes

Furthermore, the synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues have been studied. This research aimed at designing hydroxylated phenanthrenes differing in the number and position of hydroxyl groups and evaluating their antioxidant activities. The study found that most hydroxylated phenanthrenes exhibited more effective antioxidant activity than resveratrol, with 2,4,6-trihydroxyl phenanthrene showing superior activity. This suggests that hydroxylated phenanthrenes could be a novel type of resveratrol-directed antioxidants (De-Jun Ding et al., 2012).

Direcciones Futuras

The future research direction of 9-hydroxyphenanthrene, a derivative of “N-Hydroxyphenanthrene-9-carboximidamide”, involves the development of methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This could potentially expand its applications in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .

Mecanismo De Acción

Target of Action

Phenanthrene-9-carboxamidoxime, also known as N-Hydroxyphenanthrene-9-carboximidamide or MFCD28166167, is a complex compound with a variety of potential targets. One of the primary targets of phenanthrene and its derivatives is DNA . Due to its planar structure, phenanthrene and its derivatives can intercalate between the DNA base pairs and inhibit the enzymes involved in the synthesis of DNA .

Mode of Action

The compound interacts with its targets primarily through intercalation . This process involves the insertion of phenanthrene-9-carboxamidoxime molecules between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the enzymes that are involved in DNA synthesis .

Result of Action

The molecular and cellular effects of Phenanthrene-9-carboxamidoxime’s action are diverse. In zebrafish cardiomyocytes, phenanthrene exposure resulted in a significant shortening of action potential duration . This could potentially reduce refractoriness and increase susceptibility to certain arrhythmia triggers, such as premature ventricular contractions .

Análisis Bioquímico

Biochemical Properties

Phenanthrene-9-carboxamidoxime, like other phenanthrene derivatives, can interact with various biomolecules. For instance, phenanthrene has been found to induce oxidative stress in organisms such as earthworms, leading to damage to biomacromolecules including lipids, proteins, and DNA

Cellular Effects

Studies on phenanthrene have shown that it can induce oxidative stress, leading to cellular damage . It can also affect microbial electricity generation, suggesting it may influence cellular energy production .

Molecular Mechanism

Phenanthrene has been found to induce oxidative stress, leading to damage to biomacromolecules

Temporal Effects in Laboratory Settings

The temporal effects of Phenanthrene-9-carboxamidoxime in laboratory settings are not well-documented. Studies on phenanthrene have shown that its effects can change over time. For instance, phenanthrene has been found to induce oxidative stress in earthworms, with effects increasing over a 14-day exposure period .

Dosage Effects in Animal Models

The effects of Phenanthrene-9-carboxamidoxime at different dosages in animal models are not well-documented. Studies on phenanthrene have shown that its effects can vary with dosage. For instance, phenanthrene has been found to have a relatively high toxicity to earthworms, with the LC50 determined to be 56.68 mg kg−1 after a 14-day exposure .

Metabolic Pathways

Studies on phenanthrene have shown that it can be metabolized by plants, with intermediate degradation compounds identified .

Transport and Distribution

Studies on phenanthrene have shown that it can be taken up by plant roots and translocated to various aerial parts .

Subcellular Localization

Studies on phenanthrene have shown that it can accumulate in plant root cell walls and organelles .

Propiedades

IUPAC Name |

N'-hydroxyphenanthrene-9-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(17-18)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,18H,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHLPYXRSPWJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2933754.png)

![1-(3,4-Dimethylphenyl)-4-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyrrolidin-2-one](/img/structure/B2933756.png)

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)

![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)